molecular formula C11H15NO2 B1333354 N-(3-hydroxy-4-propylphenyl)acetamide CAS No. 28583-72-4

N-(3-hydroxy-4-propylphenyl)acetamide

Cat. No. B1333354
CAS RN: 28583-72-4
M. Wt: 193.24 g/mol
InChI Key: WEIMMECSAQVSGO-UHFFFAOYSA-N
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Description

“N-(3-hydroxy-4-propylphenyl)acetamide” is an organic compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.25 . The compound is also known as HPPA.


Molecular Structure Analysis

The InChI code for “N-(3-hydroxy-4-propylphenyl)acetamide” is 1S/C11H15NO2/c1-3-4-9-5-6-10(7-11(9)14)12-8(2)13/h5-7,14H,3-4H2,1-2H3,(H,12,13) . This indicates that the molecule consists of a propyl group attached to a phenyl ring, which is further attached to an acetamide group .

Scientific Research Applications

Anti-inflammatory and Anti-arthritic Properties

N-(2-hydroxy phenyl) acetamide has been investigated for its anti-inflammatory and anti-arthritic properties. A study conducted on adjuvant-induced arthritis in rats demonstrated that N-(2-hydroxy phenyl) acetamide significantly reduced pro-inflammatory cytokines IL-1 beta and TNF-alpha, as well as oxidative stress markers. This suggests that similar compounds, including N-(3-hydroxy-4-propylphenyl)acetamide, could potentially be researched for their effects on inflammatory diseases and arthritis (Jawed, Shah, Jamall, & Simjee, 2010).

Hepatoprotective Effects

Another study explored the hepatoprotective effects of curcumin and α-lipoic acid on liver damage induced by N-(4-Hydroxyphenyl) acetamide overdose. The treatments effectively reduced liver injury markers, suggesting that research into N-(3-hydroxy-4-propylphenyl)acetamide could also explore its potential hepatoprotective effects, particularly in the context of drug-induced liver damage (Alhusain et al., 2022).

Antimalarial Activity

Another relevant study focused on the synthesis and antimalarial activity of a series of compounds related to N-(3-hydroxy-4-propylphenyl)acetamide. These compounds showed excellent activity against resistant strains of Plasmodium berghei in mice and demonstrated promising pharmacokinetic properties for preventing infections. This suggests a potential research avenue for N-(3-hydroxy-4-propylphenyl)acetamide in the development of new antimalarial agents (Werbel et al., 1986).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling "N-(3-hydroxy-4-propylphenyl)acetamide" . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

N-(3-hydroxy-4-propylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-4-9-5-6-10(7-11(9)14)12-8(2)13/h5-7,14H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIMMECSAQVSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(C=C1)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379414
Record name N-(3-hydroxy-4-propylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-4-propylphenyl)acetamide

CAS RN

28583-72-4
Record name N-(3-hydroxy-4-propylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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